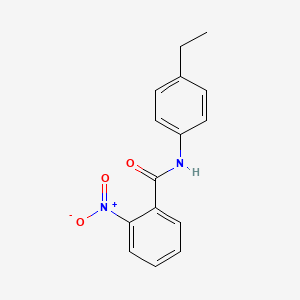
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide, also known as Bromocriptine, is a medication that is primarily used to treat hyperprolactinemia, a condition in which the body produces too much prolactin hormone. Bromocriptine is a dopamine agonist that works by binding to dopamine receptors in the brain, which inhibits the production and release of prolactin.
Mécanisme D'action
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee works by binding to dopamine receptors in the brain, which inhibits the production and release of prolactin. Prolactin is a hormone that is responsible for milk production in women and can cause a variety of symptoms when produced in excess, such as irregular menstrual periods, infertility, and breast milk production in men.
Biochemical and Physiological Effects:
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee has a variety of biochemical and physiological effects, including:
1. Inhibition of prolactin production and release
2. Stimulation of dopamine receptors in the brain
3. Improvement of insulin sensitivity and glucose metabolism
4. Inhibition of growth hormone release
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee has several advantages and limitations for lab experiments. Some of the advantages include:
1. Well-established synthesis method
2. High purity and stability
3. Established mechanism of action
Some of the limitations include:
1. Limited solubility in water
2. Limited bioavailability
List of
Orientations Futures
1. Investigating the potential use of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee as a treatment for other medical conditions, such as Alzheimer's disease and schizophrenia.
2. Developing new synthesis methods to improve yield and purity.
3. Investigating the potential use of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee in combination with other medications to improve treatment outcomes.
4. Investigating the potential use of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee in animal models to better understand its mechanism of action and potential therapeutic effects.
5. Investigating the potential use of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee in clinical trials to further evaluate its safety and efficacy.
Méthodes De Synthèse
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee can be synthesized through a multi-step process that involves the reaction of 2-bromoethylamine with 2,3,4-trimethylbenzoyl chloride to form the intermediate product, 5-bromo-2,3,4-trimethylbenzamide. The intermediate product is then reacted with 2-methylphenylmagnesium bromide to form the final product, 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee.
Applications De Recherche Scientifique
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee has been extensively studied for its potential therapeutic effects in a variety of medical conditions. Some of the areas of research include:
1. Parkinson's Disease: 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee is used as a treatment for Parkinson's disease, a neurodegenerative disorder that affects movement and coordination. Studies have shown that 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee can improve motor symptoms in patients with Parkinson's disease.
2. Acromegaly: 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee is also used to treat acromegaly, a condition in which the body produces too much growth hormone. 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee works by inhibiting the release of growth hormone from the pituitary gland.
3. Diabetes: 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee has been studied for its potential to improve glucose metabolism and insulin sensitivity in patients with type 2 diabetes.
Propriétés
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-10-7-5-6-8-16(10)19-17(20)14-9-15(18)13(4)11(2)12(14)3/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPMUTDHQBQPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)


![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)
![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)
![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)
![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)
